Cas no 6497-24-1 (1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol)

1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol
- 1-(5-METHYL-3-PHENYLISOXAZOL-4-YL)ETHAN-1-OL
- (+-)-4-< (3-Methoxy-2-oxo-2,5-dihydro-< 4> furyl)-methylmercapto> -azetidin-2-on
- (+-)-4-< 1-Hydroxy-aethyl> -5-methyl-3-phenyl-isoxazol
- 1-(5-methyl-3-phenyl-isoxazol-4-yl)-ethanol
- 2(5H)-Furanone, 3-methoxy-4-[[(4-oxo-2-azetidinyl)thio]methyl]-
- 4-([(4-Methoxy-5-oxo-2,5-dihydro-3-furanyl)methyl]sulfanyl)-2-azetidinone
- 4-(4-methoxy-5-oxo-2,5-dihydro-furan-3-ylmethylsulfanyl)-azetidin-2-one
- AC1LB46O
- CTK2E0207
- PS-5035
- 6497-24-1
- 1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)ethanol
- CS-0319643
- MFCD16631269
- 1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)ethan-1-ol
- AKOS026675503
- 1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol
-
- MDL: MFCD16631269
- インチ: InChI=1S/C12H13NO2/c1-8(14)11-9(2)15-13-12(11)10-6-4-3-5-7-10/h3-8,14H,1-2H3
- InChIKey: DAQOOSLMUWKCQM-UHFFFAOYSA-N
- SMILES: CC(C1=C(C)ON=C1C2=CC=CC=C2)O
計算された属性
- 精确分子量: 203.094628657g/mol
- 同位素质量: 203.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 204
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 46.3Ų
1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR40374-250mg |
1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol |
6497-24-1 | 250mg |
£70.00 | 2023-09-02 | ||
Apollo Scientific | OR40374-5g |
1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol |
6497-24-1 | 5g |
£340.00 | 2025-02-20 | ||
A2B Chem LLC | AH04756-5mg |
1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol |
6497-24-1 | >95% | 5mg |
$215.00 | 2023-12-30 | |
A2B Chem LLC | AH04756-1mg |
1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol |
6497-24-1 | >95% | 1mg |
$202.00 | 2023-12-30 | |
Key Organics Ltd | PS-5035-1MG |
1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol |
6497-24-1 | >95% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | PS-5035-10MG |
1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol |
6497-24-1 | >95% | 10mg |
£63.00 | 2025-02-09 | |
Key Organics Ltd | PS-5035-5G |
1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol |
6497-24-1 | >95% | 5g |
£375.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390313-1g |
1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol |
6497-24-1 | 98% | 1g |
¥1066.00 | 2024-05-05 | |
Crysdot LLC | CD11079747-5g |
1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol |
6497-24-1 | 95+% | 5g |
$593 | 2024-07-18 | |
Key Organics Ltd | PS-5035-5MG |
1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol |
6497-24-1 | >95% | 5mg |
£46.00 | 2025-02-09 |
1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol 関連文献
-
1. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-olに関する追加情報
Recent Advances in the Study of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol (CAS: 6497-24-1)
1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol (CAS: 6497-24-1) is a chemical compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its isoxazole core structure, has been the subject of various studies aimed at exploring its pharmacological properties, synthetic pathways, and potential therapeutic uses. The following sections provide a comprehensive overview of the latest research findings related to this compound.
Recent studies have focused on the synthesis and optimization of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol, with particular emphasis on improving yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic method for the efficient synthesis of this compound, achieving a yield of over 85% under mild reaction conditions. The study highlighted the use of palladium-based catalysts, which significantly reduced the formation of by-products and enhanced the scalability of the process.
In addition to synthetic advancements, researchers have investigated the biological activity of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol. A preclinical study published in Bioorganic & Medicinal Chemistry Letters demonstrated its potential as an anti-inflammatory agent. The compound exhibited notable inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory pathways, with an IC50 value of 1.2 µM. These findings suggest its promise as a lead compound for developing new anti-inflammatory drugs.
Further exploration of its mechanism of action revealed that 1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol interacts with specific protein targets in the NF-κB signaling pathway. Molecular docking studies, as reported in a 2024 European Journal of Medicinal Chemistry article, identified strong binding affinities with IκB kinase (IKK), a critical regulator of inflammation. These computational findings were corroborated by in vitro assays, which confirmed the compound's ability to suppress NF-κB activation in macrophage cells.
Beyond its anti-inflammatory properties, recent research has also explored the compound's potential in oncology. A study in Cancer Research (2023) investigated its effects on cancer cell proliferation and apoptosis. Results indicated that 1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase-3 and PARP cleavage. These findings underscore its potential as a chemotherapeutic agent, warranting further investigation in animal models.
Despite these promising results, challenges remain in the development of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol as a therapeutic agent. Pharmacokinetic studies have identified issues related to its bioavailability and metabolic stability. A 2024 study in Drug Metabolism and Disposition reported rapid hepatic clearance of the compound in rodent models, necessitating structural modifications to improve its pharmacokinetic profile. Researchers are currently exploring prodrug strategies and formulation enhancements to address these limitations.
In conclusion, 1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol (CAS: 6497-24-1) represents a versatile scaffold with significant potential in drug discovery. Recent advancements in its synthesis, coupled with growing evidence of its biological activities, highlight its value as a candidate for further development. Future research should focus on optimizing its pharmacokinetic properties and expanding its therapeutic applications, particularly in inflammation and oncology.
6497-24-1 (1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol) Related Products
- 1361709-31-0(2,3-Dichloro-2'-difluoromethyl-6'-fluoro-biphenyl)
- 202197-61-3(N-(2-Aminoethyl)methanesulfonamide hydrochloride)
- 16539-51-8(N-(4-Chloro-2-methoxyphenyl)-3-oxobutanamide)
- 2228062-93-7((1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol)
- 1251388-28-9([1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine)
- 2227918-63-8(3-(4-fluorophenyl)-4-(2R)-oxiran-2-yl-1H-pyrazole)
- 1781019-63-3(3-Bromo-5-(1-methylethyl)-benzenemethanol)
- 58436-29-6((E)-3-Hydroxy-4',5-dimethoxystilbene)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 2034548-45-1(2-phenyl-N-{2-3-(pyrazin-2-yl)-1H-pyrazol-1-ylethyl}butanamide)
